molecular formula C8H9ClO2S B8727229 ethyl 2-(5-chlorothiophen-2-yl)acetate

ethyl 2-(5-chlorothiophen-2-yl)acetate

Cat. No. B8727229
M. Wt: 204.67 g/mol
InChI Key: OXNCPVPUWJYQRU-UHFFFAOYSA-N
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Patent
US07935815B2

Procedure details

Methyl methylsulfinylmethyl sulfide (5.53 g) and potassium hydroxide (2 g) were added to a solution of 5-chloro-2-thiophenecarboxyaldehyde (6.21 g) in methanol (70 mL), and the reaction solution was stirred with heating under reflux for 21 hours. After leaving to cool to room temperature, the solvent was evaporated under reduced pressure. Methylene chloride was added to the residue, the insoluble matter was removed by filtration, and the solvent was evaporated under reduced pressure. Then, the residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate system) to obtain 5.61 g of a (E)/(Z) mixture of 2-chloro-5-(2-methanesulfinyl-2-methylsulfanylvinyl)thiophene. A saturated solution of hydrogen chloride in ethanol (10 mL) was added to a solution of the resulting (E)/(Z) mixture of 2-chloro-5-(2-methanesulfinyl-2-methylsulfanylvinyl)thiophene (5.61 g) in ethanol (80 mL), and the reaction solution was stirred with heating under reflux for 23 hours. After leaving to cool to room temperature, the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate system) to obtain 3.31 g of the title compound. The property values of the compound are as follows.
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
)/( Z )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-chloro-5-(2-methanesulfinyl-2-methylsulfanylvinyl)thiophene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
)/( Z )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-chloro-5-(2-methanesulfinyl-2-methylsulfanylvinyl)thiophene
Quantity
5.61 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS(CSC)=O.[OH-:7].[K+].[Cl:9][C:10]1[S:11][C:12]([CH:15]=[C:16](S(C)=O)SC)=[CH:13][CH:14]=1.Cl.[CH2:23]([OH:25])[CH3:24]>CO>[Cl:9][C:10]1[S:11][C:12]([CH2:15][C:16]([O:25][CH2:23][CH3:24])=[O:7])=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5.53 g
Type
reactant
Smiles
CS(=O)CSC
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
70 mL
Type
solvent
Smiles
CO
Step Two
Name
)/( Z )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-chloro-5-(2-methanesulfinyl-2-methylsulfanylvinyl)thiophene
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1SC(=CC1)C=C(SC)S(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Step Four
Name
)/( Z )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
2-chloro-5-(2-methanesulfinyl-2-methylsulfanylvinyl)thiophene
Quantity
5.61 g
Type
reactant
Smiles
ClC=1SC(=CC1)C=C(SC)S(=O)C
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 21 hours
Duration
21 h
CUSTOM
Type
CUSTOM
Details
After leaving
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Methylene chloride was added to the residue
CUSTOM
Type
CUSTOM
Details
the insoluble matter was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Then, the residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate system)
CUSTOM
Type
CUSTOM
Details
to obtain 5.61 g of a (
STIRRING
Type
STIRRING
Details
the reaction solution was stirred
TEMPERATURE
Type
TEMPERATURE
Details
with heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 23 hours
Duration
23 h
CUSTOM
Type
CUSTOM
Details
After leaving
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate system)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(S1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.31 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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